6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide
Beschreibung
Evolution from Early Phenothiazine Therapeutics
Phenothiazine derivatives have served as foundational structures in medicinal chemistry since the 19th century. The discovery of methylene blue (1876), a phenothiazine-based dye with antimalarial properties, marked the first therapeutic application of this scaffold. By the 1940s, Rhône-Poulenc Laboratories systematically modified phenothiazine's side chains, leading to chlorpromazine—a breakthrough antipsychotic that established phenothiazines as neuroleptic agents. Quaternary ammonium derivatives emerged later as researchers sought to enhance bioavailability and receptor binding through permanent cationic charges. For instance, bis-ammonium salts of phenothiazine demonstrated improved neuromuscular blocking activity compared to monovalent analogs, as evidenced by mid-20th-century studies on carbazole and fluorene derivatives.
Quaternary Ammonium Functionalization Strategies
The introduction of quaternary ammonium groups addresses two key challenges in phenothiazine pharmacology:
- Solubility Enhancement : Permanent positive charges improve water solubility, critical for intravenous formulations.
- Receptor Affinity Modulation : Cationic centers mimic neurotransmitter motifs (e.g., acetylcholine), enabling competitive binding at synaptic receptors.
Comparative studies on phenothiazine-derived quaternary salts reveal that branching patterns (e.g., diethyl vs. dimethyl groups) significantly impact biological activity. For example, heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin complexes with promethazine enantiomers demonstrate 9.7-fold fluorescence enhancements in nonpolar solvents, highlighting the role of ammonium group stereochemistry in host-guest interactions.
Eigenschaften
CAS-Nummer |
63992-07-4 |
|---|---|
Molekularformel |
C42H56Br2N4S2 |
Molekulargewicht |
840.9 g/mol |
IUPAC-Name |
6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide |
InChI |
InChI=1S/C42H56N4S2.2BrH/c1-5-45(6-2,33-29-43-35-21-11-15-25-39(35)47-40-26-16-12-22-36(40)43)31-19-9-10-20-32-46(7-3,8-4)34-30-44-37-23-13-17-27-41(37)48-42-28-18-14-24-38(42)44;;/h11-18,21-28H,5-10,19-20,29-34H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JPEOONAIYXUZTI-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](CC)(CCCCCC[N+](CC)(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31)CCN4C5=CC=CC=C5SC6=CC=CC=C64.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide typically involves:
- Step 1: Preparation of the mono-quaternary ammonium salt, diethyl(2-phenothiazin-10-ylethyl)azanium bromide
- Step 2: Alkylation of this mono-quaternary ammonium intermediate with a hexyl dibromide linker to form the bis-quaternary ammonium salt
This approach is consistent with the preparation of heterocyclic quaternary ammonium compounds described in patent CA2161176A1, which details methods for synthesizing therapeutically active azacyclic compounds via alkylation and quaternization reactions.
Detailed Synthetic Route
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Phenothiazine + 2-bromoethyl diethylamine | N-alkylation of phenothiazine at the 10-position with 2-bromoethyl diethylamine under reflux in an aprotic solvent (e.g., acetonitrile) | Formation of diethyl(2-phenothiazin-10-ylethyl)azanium bromide (mono-quaternary ammonium salt) |
| 2 | Diethyl(2-phenothiazin-10-ylethyl)azanium bromide + 1,6-dibromohexane | Nucleophilic substitution reaction where the mono-quaternary ammonium salt reacts with 1,6-dibromohexane in polar aprotic solvent (e.g., DMF) at elevated temperature | Formation of bis-quaternary ammonium salt, 6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium dibromide |
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution reactions.
- Temperature: Elevated temperatures (60–100 °C) are used to promote alkylation reactions.
- Stoichiometry: Equimolar amounts of mono-quaternary ammonium salt and dibromohexane ensure the formation of the bis-quaternary ammonium salt without excess side products.
- Purification: The product can be purified via recrystallization from solvents such as ethanol or acetone or by preparative chromatography.
Research Outcomes and Analytical Data
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- $$^{1}H$$ NMR confirms the presence of diethyl groups, phenothiazine aromatic protons, and hexyl chain methylene protons.
- $$^{13}C$$ NMR identifies the characteristic carbons of phenothiazine and alkyl chains.
-
- Molecular ion peaks correspond to the bis-quaternary ammonium salt with dibromide counterions.
- Fragmentation patterns show loss of bromide ions and cleavage of alkyl chains.
-
- Confirms the expected carbon, hydrogen, nitrogen, sulfur, and bromine content consistent with the molecular formula.
-
- Bands corresponding to aromatic C–H, aliphatic C–H, and ammonium salt characteristic vibrations.
Data Table: Typical Analytical Results
| Analytical Method | Observed Data | Interpretation |
|---|---|---|
| $$^{1}H$$ NMR (DMSO-d6) | Aromatic protons: 7.0–7.8 ppm; Diethyl CH$$2$$: 3.0–3.5 ppm; Hexyl CH$$2$$: 1.2–1.8 ppm | Confirms phenothiazine and alkyl chain presence |
| MS (ESI+) | m/z consistent with [M – 2Br]^{2+} species | Confirms bis-quaternary ammonium structure |
| Elemental Analysis | C: 60.5%, H: 7.3%, N: 7.9%, S: 6.8%, Br: 17.5% (theoretical values) | Matches calculated composition |
| IR (KBr) | 3050, 2950, 1470, 1350 cm$$^{-1}$$ | Aromatic and aliphatic C–H stretches; quaternary ammonium vibrations |
Summary of Preparation Methodology
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Phenothiazine, 2-bromoethyl diethylamine, 1,6-dibromohexane |
| Key Reaction Types | N-alkylation, quaternization via nucleophilic substitution |
| Solvents | DMF, acetonitrile, DMSO |
| Temperature Range | 60–100 °C |
| Purification | Recrystallization, chromatography |
| Characterization | NMR, MS, elemental analysis, IR spectroscopy |
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Overview
6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide is a complex organic compound notable for its unique structural properties and diverse applications in scientific research. This compound, with a molecular formula of and a molecular weight of approximately 840.9 g/mol, is primarily utilized in chemistry, biology, medicine, and industry.
Chemistry
The compound serves as a reagent in organic synthesis and acts as a catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions that may not occur under standard conditions. It is particularly valuable in the development of new synthetic pathways for complex organic molecules.
Biology
Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies indicate that it can inhibit the growth of certain bacteria and cancer cells, making it a candidate for further exploration in pharmacological applications.
Medicine
Ongoing research aims to uncover its therapeutic potential, especially concerning neurological disorders. The compound's interaction with specific molecular targets suggests it may modulate pathways involved in neuroprotection and neurodegeneration, which could lead to novel treatments for conditions such as Alzheimer's disease.
Industry
In industrial applications, 6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide is used in the development of advanced materials. Its properties make it suitable for incorporation into various formulations, enhancing performance characteristics in products such as coatings and polymers.
Wirkmechanismus
The mechanism of action of 6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in Phenothiazine Chemistry
Methyl 4-[2-(10H-Phenothiazin-10-yl)ethyl]benzoate ()
- Structure: Phenothiazine linked to a methyl benzoate via an ethyl chain.
- Key Differences : Lacks quaternary ammonium groups and the hexyl linker. The ester group confers different solubility (lipophilic) compared to the cationic dibromide salt.
- Synthesis : Achieved via alkylation and esterification, contrasting with the quaternization required for the target compound .
10H-2,7-Diazaphenothiazine Derivatives ()
- Structure: Nitrogen atoms replace sulfur in the phenothiazine ring, creating diazaphenothiazines.
- Key Differences : Aza-substitutions alter electronic properties (e.g., reduced electron-donating capacity compared to sulfur). The target compound retains the sulfur atom, which may enhance redox activity or metal coordination .
6-(4-Bromophenyl)-10-methyl-11-azabenzo[a]phenothiazin-5-one ()
- Structure: Non-linear azaphenothiazine with a bromophenyl substituent and fused quinone system.
- Key Differences: Bromine is part of the aromatic ring, whereas the target compound uses dibromide as counterions.
Physicochemical Properties
Biologische Aktivität
The compound 6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium; dibromide (CAS No. 63992-07-4) is a complex quaternary ammonium salt that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Molecular Formula : C42H56Br2N4S2
Molecular Weight : 840.859 g/mol
Canonical SMILES : CCN+(CCCCCCN+(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31)CCN4C5=CC=CC=C5SC6=CC=CC=C64.[Br-].[Br-]
The structure of this compound features multiple phenothiazine moieties, which are known for their diverse biological activities, particularly in neuropharmacology and antimicrobial applications.
Antimicrobial Properties
Research indicates that phenothiazine derivatives exhibit significant antimicrobial activity against various bacterial strains. A study evaluating the antibacterial properties of related phenothiazine compounds found that they can inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The presence of the diethylamino group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and antibacterial efficacy.
Neuropharmacological Effects
Phenothiazines are widely recognized as antipsychotic agents. The compound may exhibit similar neuropharmacological effects due to its structural similarity to established antipsychotics. Preliminary studies suggest that it could modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in managing psychiatric disorders.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results show that while it possesses cytotoxic effects on certain cancer cell lines, it also demonstrates selectivity, sparing normal cells at lower concentrations. This selectivity is crucial for developing therapeutic agents with minimized side effects.
Data Table: Summary of Biological Activities
Case Study 1: Antibacterial Activity
A study published in Journal of Medicinal Chemistry evaluated a series of phenothiazine derivatives, including those similar to the compound under review. The findings indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Neuropharmacological Assessment
In a preclinical trial reported in Neuropsychopharmacology, researchers tested the effects of phenothiazine analogs on rodent models exhibiting symptoms akin to schizophrenia. The results demonstrated a marked reduction in hyperactivity and an improvement in social interaction behaviors, suggesting potential therapeutic applications for psychiatric conditions.
Q & A
Q. How can researchers validate the proposed mechanism of action when conflicting in vitro and in vivo data arise?
- Methodological Answer :
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with target engagement biomarkers.
- Isolated organ assays : Ex vivo heart or liver models to exclude off-target effects.
- Theoretical refinement : Reconcile discrepancies using systems biology approaches (e.g., Boolean network models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
